molecular formula C17H25BrN2O2 B12435978 1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine CAS No. 887590-84-3

1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine

Cat. No.: B12435978
CAS No.: 887590-84-3
M. Wt: 369.3 g/mol
InChI Key: JQFLRYKFNUHUFO-UHFFFAOYSA-N
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Description

1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine (CAS: 887590-84-3) is a Boc-protected pyrrolidine derivative featuring a 4-bromobenzylamino-methyl substituent at the 3-position of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic procedures. The 4-bromobenzyl group introduces steric bulk and electronic effects due to the bromine atom, which is pivotal for applications in medicinal chemistry (e.g., as a pharmacophore or intermediate in cross-coupling reactions) .

Properties

CAS No.

887590-84-3

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

tert-butyl 3-[[(4-bromophenyl)methylamino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-9-8-14(12-20)11-19-10-13-4-6-15(18)7-5-13/h4-7,14,19H,8-12H2,1-3H3

InChI Key

JQFLRYKFNUHUFO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine typically involves multiple steps:

    Protection of Pyrrolidine: The pyrrolidine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom.

    Introduction of Bromobenzyl Group: The bromobenzyl group is introduced through a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the protected pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can remove the Boc protecting group or reduce other functional groups present in the molecule.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors or as a building block for bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins. The presence of the bromobenzyl group can enhance binding affinity to certain targets, while the Boc group provides stability and protection during chemical reactions.

Comparison with Similar Compounds

Core Ring Modifications

  • 1-Boc-3-[(4-Fluorophenyl-Amino)-Methyl]-Azetidine (CAS: 887590-04-7): Ring Structure: Azetidine (4-membered ring) vs. pyrrolidine (5-membered). Substituent: 4-Fluorophenyl vs. 4-bromobenzyl. Fluorine’s electronegativity modifies electronic properties, whereas bromine offers steric bulk and polarizability .
  • 1-Boc-3-Hydroxymethylpyrrolidine (CAS: 114214-69-6): Substituent: Hydroxymethyl (-CH2OH) vs. bromobenzylamino-methyl. Impact: Hydroxyl group increases hydrophilicity and hydrogen-bonding capacity, contrasting with the lipophilic bromobenzyl group. This affects solubility and biological membrane permeability .

Functional Group Variations

  • 1-Boc-3-(Azidomethyl)Azetidine (AS14748): Substituent: Azide (-N3) vs. bromobenzylamino-methyl. Impact: Azide enables click chemistry applications (e.g., CuAAC reactions), whereas bromine supports cross-coupling (e.g., Suzuki-Miyaura) .
  • 1-Boc-3-Aminomethyl-4-Hydroxypyrrolidine: Substituent: Additional 4-hydroxyl group on pyrrolidine.

Physicochemical Properties

Property Target Compound 4-Fluorophenyl Azetidine Hydroxymethyl Pyrrolidine
Molecular Weight 411.29 g/mol 280.34 g/mol 201.26 g/mol
LogP (Predicted) ~3.5 (lipophilic) ~2.1 (moderate polarity) ~1.2 (hydrophilic)
Solubility Low in water, high in DMSO Moderate in polar solvents High in water/DMSO

Key Insight : The bromobenzyl group in the target compound significantly increases lipophilicity compared to fluorophenyl or hydroxymethyl analogs, influencing its pharmacokinetic profile .

Biological Activity

1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine is a pyrrolidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 4-bromobenzyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biomolecules which may influence enzyme and receptor functions.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H20_{20}BrN2_2O, with a molecular weight of approximately 355.27 g/mol. The presence of the bromine atom enhances the electrophilic character of the benzyl group, facilitating various chemical transformations and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds through its amino group and engage in π-π stacking interactions due to the aromatic structure of the bromobenzyl moiety. These interactions can modulate protein functions, potentially influencing cellular pathways relevant to various diseases.

Key Interactions:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with target proteins, enhancing binding affinity.
  • π-π Interactions : The aromatic bromobenzyl group allows for stacking interactions with aromatic residues in proteins, which may affect protein conformation and activity.

Comparative Biological Activity

The following table summarizes related compounds and their biological activities:

Compound NameKey FeaturesBiological Activity
1-Boc-3-(4-chlorobenzyl-amino)-methyl-pyrrolidineChlorine instead of brominePotentially different reactivity profile
1-Boc-3-(3-fluorophenyl-amino)-methyl-pyrrolidineFluorine enhances stabilityIncreased lipophilicity may affect bioavailability
1-Boc-3-(2-bromophenyl-amino)-methyl-pyrrolidineOrtho substitutionVariations in biological target interaction

Case Studies

While direct case studies on this compound are sparse, related research provides insights into its potential applications:

  • Neuropharmacology : Studies on similar pyrrolidine derivatives have shown promise in treating conditions like depression and anxiety by modulating neurotransmitter systems.
  • Cancer Research : Compounds with similar structures have been investigated for their ability to inhibit tumor growth through targeting specific proteins involved in cancer progression .

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